

In Vitro Spectrum of Activity of Rezafungin Acetate Against Aspergillus: A Technical Guide

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Compound of Interest

Compound Name: *Rezafungin acetate*

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Abstract

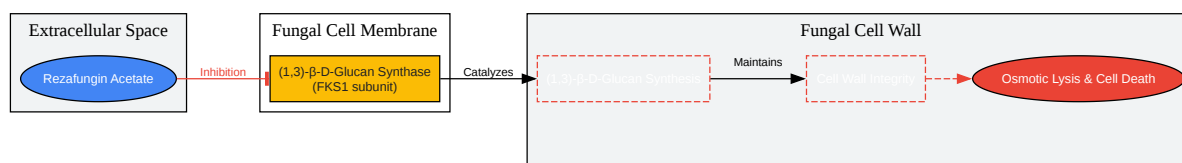
Rezafungin (formerly CD101), a next-generation echinocandin, demonstrates potent in vitro activity against a broad range of *Aspergillus* species, including those resistant to azole antifungals. This technical guide provides an in-depth overview of the in vitro spectrum of activity of **rezafungin acetate** against clinically relevant *Aspergillus* isolates. It includes a summary of quantitative susceptibility data, detailed experimental protocols for antifungal susceptibility testing, and a discussion of its mechanism of action. Visual representations of the mechanism and experimental workflows are provided to facilitate understanding.

Introduction

Invasive aspergillosis remains a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. The emergence of azole-resistant *Aspergillus fumigatus* further complicates clinical management, necessitating the development of new therapeutic agents. **Rezafungin acetate** is a novel echinocandin antifungal engineered for enhanced stability and a prolonged half-life, allowing for once-weekly intravenous administration.^{[1][2]} Like other echinocandins, rezafungin targets a crucial component of the fungal cell wall, offering a distinct mechanism of action compared to azoles. This guide summarizes the current in vitro evidence supporting the activity of rezafungin against *Aspergillus* species.

Mechanism of Action

Rezafungin acetate exerts its antifungal effect by inhibiting the (1,3)- β -D-glucan synthase enzyme complex, which is essential for the synthesis of (1,3)- β -D-glucan, a key structural polymer in the fungal cell wall.[3][4] This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell death.[2] The specific target is the FKS1 subunit of the glucan synthase complex. Mammalian cells lack a cell wall and the (1,3)- β -D-glucan synthase enzyme, which accounts for the selective toxicity of echinocandins against fungal pathogens.



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Caption: Mechanism of action of **Rezafungin acetate**.

In Vitro Susceptibility Data

The in vitro activity of rezafungin against *Aspergillus* is typically reported as the Minimum Effective Concentration (MEC), which is the lowest drug concentration that produces the growth of small, rounded, compact hyphal forms as observed microscopically. This is the standard endpoint for echinocandins against molds, as complete growth inhibition is often not achieved.

Summary of Rezafungin MECs against *Aspergillus* Species

The following tables summarize the in vitro activity of rezafungin against a variety of *Aspergillus* species, as determined by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method.

Table 1: In Vitro Activity of Rezafungin against Wild-Type and Azole-Resistant *Aspergillus fumigatus*

Isolate Type	Number of Isolates	Rezafungin Geometric Mean MEC (mg/L)	Rezafungin MEC Range (mg/L)
Wild-Type A. fumigatus	15	0.024	≤0.015–0.125
Azole-Resistant A. fumigatus	31	0.043	≤0.015–2

Table 2: In Vitro Activity of Rezafungin against Various *Aspergillus* Species

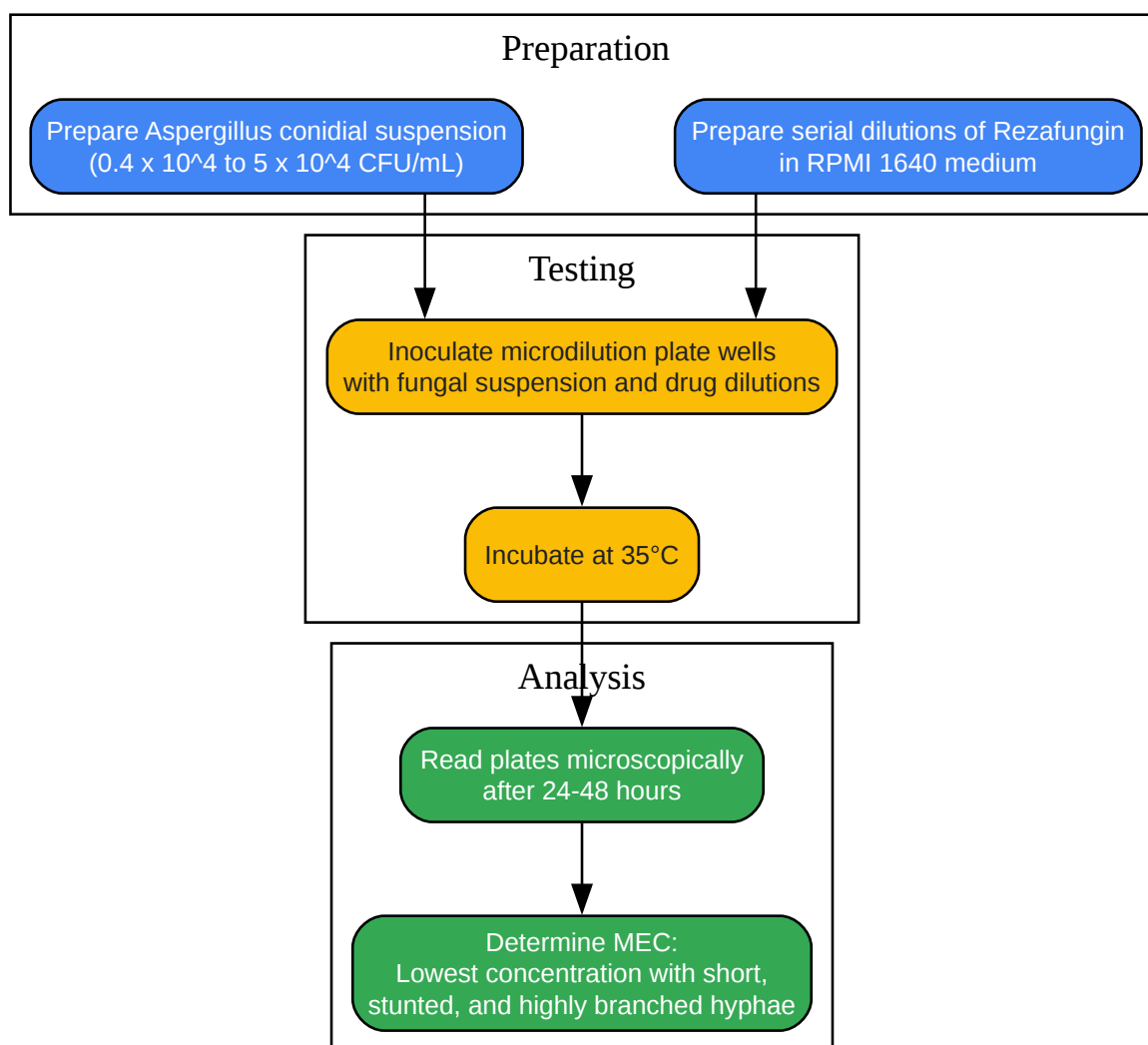
Aspergillus Species	Number of Isolates	Rezafungin Geometric Mean MEC (mg/L)	Rezafungin MEC Range (mg/L)
A. flavus	50	0.110	-
A. lentulus	11	0.016	-
A. calidoustus	11	0.044	-
A. thermomutatus	5	-	≤0.015–0.25
A. udagawae	5	-	≤0.015–0.03

Data compiled from multiple sources.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing (CLSI M38-A2)

The determination of Rezafungin MEC values against *Aspergillus* species is performed according to the reference method for broth dilution antifungal susceptibility testing of filamentous fungi, as outlined in the CLSI document M38-A2.



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Caption: CLSI M38-A2 workflow for Rezafungin MEC testing.

Key Methodological Steps:

- Inoculum Preparation:** Aspergillus isolates are grown on potato dextrose agar to encourage sporulation. Conidia are then harvested and a suspension is prepared in sterile saline with a surfactant. The suspension is adjusted to achieve a final inoculum concentration of 0.4×10^4 to 5×10^4 CFU/mL.
- Drug Dilution:** **Rezafungin acetate** is serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.

- **Inoculation and Incubation:** The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are incubated at 35°C for 24 to 48 hours.
- **Endpoint Determination:** The MEC is determined by microscopic examination of the wells. It is defined as the lowest concentration of rezafungin that leads to the growth of small, compact, and highly branched hyphae compared to the growth in the drug-free control well.

Time-Kill Studies

While specific time-kill curve data for rezafungin against *Aspergillus* are not extensively published, the general methodology for assessing the fungicidal or fungistatic activity of an antifungal agent over time can be adapted.

Proposed Protocol for Time-Kill Assay:

- **Inoculum Preparation:** A standardized inoculum of the *Aspergillus* isolate is prepared as described in the CLSI M38-A2 protocol.
- **Exposure:** The fungal suspension is added to flasks containing RPMI 1640 medium with various concentrations of rezafungin (e.g., 1x, 4x, 8x, and 16x the MEC). A drug-free control flask is also included.
- **Sampling:** At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), an aliquot is removed from each flask.
- **Quantification:** The aliquots are serially diluted and plated on nutrient agar. After incubation, the number of colony-forming units (CFU/mL) is determined.
- **Data Analysis:** The change in \log_{10} CFU/mL over time for each rezafungin concentration is plotted against time. A ≥ 3 - \log_{10} (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal activity.

Assessment of the Paradoxical Effect

The paradoxical effect, also known as the "Eagle effect," is a phenomenon where an antifungal agent shows reduced activity at very high concentrations. While observed with other

echinocandins against some fungi, one study noted no in vitro paradoxical effects for rezafungin against *Aspergillus* at concentrations up to 8 mg/L.

Protocol for Assessing the Paradoxical Effect:

This assessment can be integrated into the standard broth microdilution assay by extending the concentration range of rezafungin tested to well above the MEC (e.g., up to 64 mg/L or higher). The plates are then examined both macroscopically for turbidity and microscopically for hyphal morphology at all concentrations. The presence of more robust growth at higher concentrations compared to concentrations at or near the MEC would indicate a paradoxical effect.

Discussion and Conclusion

The available in vitro data consistently demonstrate the potent activity of **rezafungin acetate** against a wide array of *Aspergillus* species. Notably, its activity is maintained against azole-resistant *A. fumigatus* isolates, highlighting its potential role in treating infections caused by these challenging pathogens. The MEC values for rezafungin are generally comparable to those of other echinocandins.

The long half-life of rezafungin presents a significant potential advantage in the clinical setting, possibly allowing for less frequent dosing. While in vitro data are a critical component of drug development, further studies, including comprehensive time-kill assays and in vivo experiments, are warranted to fully elucidate the pharmacodynamics of rezafungin against *Aspergillus* and to correlate these in vitro findings with clinical efficacy. The lack of an observed paradoxical effect in the reported literature is a promising characteristic.

In conclusion, **rezafungin acetate** is a promising new antifungal agent with a potent and broad in vitro spectrum of activity against *Aspergillus* species. Its unique pharmacokinetic profile and robust in vitro performance make it a valuable candidate for further investigation and a potentially important addition to the armamentarium for treating invasive aspergillosis.

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